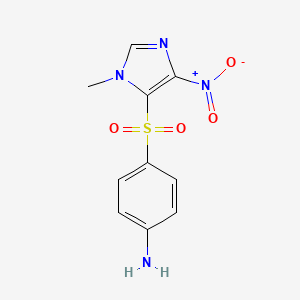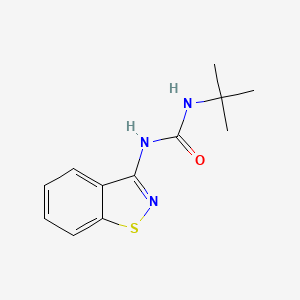![molecular formula C14H27O7P B14334989 Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester CAS No. 97284-19-0](/img/structure/B14334989.png)
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This particular compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate using a strong base such as sodium ethoxide. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is efficient and yields high purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alpha-substituted malonic esters
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of carboxylic acids and ketones.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester involves the formation of enolate ions, which can then participate in various chemical reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate:
Dimethyl malonate: Another malonic ester with similar properties and applications.
Uniqueness
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other malonic esters. This makes it particularly useful in specialized synthetic applications and research .
Eigenschaften
CAS-Nummer |
97284-19-0 |
|---|---|
Molekularformel |
C14H27O7P |
Molekulargewicht |
338.33 g/mol |
IUPAC-Name |
diethyl 2-(3-diethoxyphosphorylpropyl)propanedioate |
InChI |
InChI=1S/C14H27O7P/c1-5-18-13(15)12(14(16)19-6-2)10-9-11-22(17,20-7-3)21-8-4/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
ZSVHRNLRKQLKNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCP(=O)(OCC)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


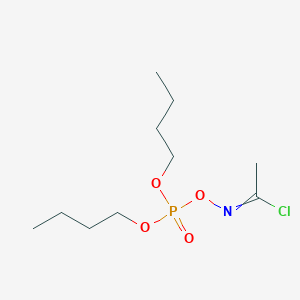
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
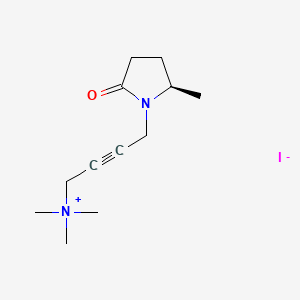
silane](/img/structure/B14334936.png)
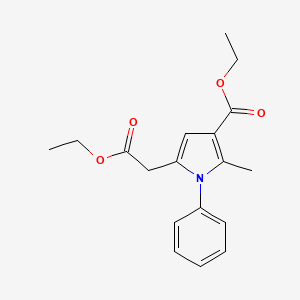
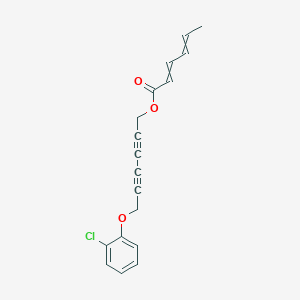
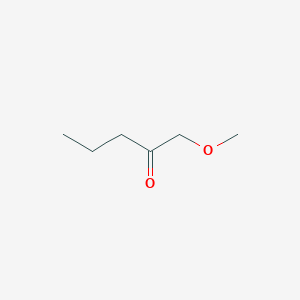
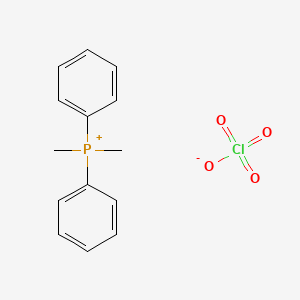
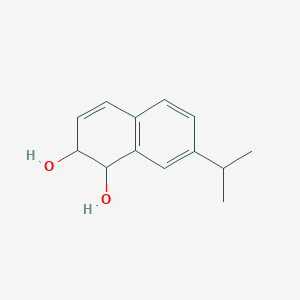
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

